2-(Cyclohexylmethyl)-3-ethylphenol

Description

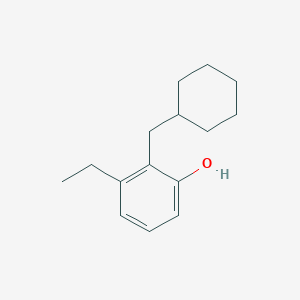

2-(Cyclohexylmethyl)-3-ethylphenol is a synthetic phenolic compound characterized by a cyclohexylmethyl group attached to the second carbon of the phenolic ring and an ethyl substituent at the third position. This structural configuration imparts unique physicochemical properties, including enhanced lipophilicity and steric bulk, which are critical for its interactions in biological systems.

Properties

Molecular Formula |

C15H22O |

|---|---|

Molecular Weight |

218.33 g/mol |

IUPAC Name |

2-(cyclohexylmethyl)-3-ethylphenol |

InChI |

InChI=1S/C15H22O/c1-2-13-9-6-10-15(16)14(13)11-12-7-4-3-5-8-12/h6,9-10,12,16H,2-5,7-8,11H2,1H3 |

InChI Key |

KCKUVVPNRCXTKL-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(C(=CC=C1)O)CC2CCCCC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclohexylmethyl)-3-ethylphenol can be achieved through several methods. One common approach involves the Friedel-Crafts alkylation of phenol with cyclohexylmethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.

Another method involves the Grignard reaction, where cyclohexylmethyl magnesium bromide is reacted with 3-ethylbenzaldehyde, followed by acidic workup to yield the desired phenol. This method requires the preparation of the Grignard reagent and careful handling to prevent moisture from interfering with the reaction.

Industrial Production Methods

On an industrial scale, the production of 2-(Cyclohexylmethyl)-3-ethylphenol may involve continuous flow processes to ensure consistent quality and yield. Catalytic hydrogenation of precursor compounds and the use of high-pressure reactors can enhance the efficiency of the synthesis. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(Cyclohexylmethyl)-3-ethylphenol undergoes various chemical reactions, including:

Oxidation: The phenolic hydroxyl group can be oxidized to form quinones or other oxidized derivatives.

Reduction: The compound can be reduced to form cyclohexylmethyl-3-ethylcyclohexanol.

Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.

Major Products Formed

Oxidation: Quinones and other oxidized phenolic derivatives.

Reduction: Cyclohexylmethyl-3-ethylcyclohexanol.

Substitution: Halogenated phenols and other substituted derivatives.

Scientific Research Applications

2-(Cyclohexylmethyl)-3-ethylphenol has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(Cyclohexylmethyl)-3-ethylphenol involves its interaction with various molecular targets. The phenolic hydroxyl group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the compound may interact with enzymes and receptors, modulating their function and leading to various biological effects.

Comparison with Similar Compounds

Cyclohexylmethyl-Substituted Flavonoids

Evidence from studies on ugonins (e.g., compound 1) demonstrates that the introduction of a cyclohexylmethyl group at the C6 position of flavonoids like luteolin drastically improves inhibitory potency against bacterial neuraminidase (BNA). For instance:

| Compound | Parent Compound | IC50 (µM) | Activity Enhancement |

|---|---|---|---|

| Compound 1 (Ugonin) | Luteolin | 0.05 | 88-fold vs. 4.4 µM |

| Compound 2 | Eriodyctiol | 0.07 | 250-fold vs. 17.8 µM |

Cyclization of the cyclohexylmethyl group with hydroxyls (e.g., compounds 3, 5, 6) retains potency but with slight reductions (IC50 = 0.14–0.35 µM), indicating that structural rigidity modulates activity .

However, the absence of a flavonoid backbone likely shifts its mechanism of action away from BNA inhibition.

5-Substituted Cyclohexylphenols

Legislative reports highlight 5-substituted cyclohexylphenols (e.g., CP 47,497), which feature a 3-hydroxycyclohexyl group and substitutions at the phenolic 5-position (e.g., dimethylheptyl). These compounds exhibit cannabinoid receptor affinity due to their elongated alkyl chains, a property absent in 2-(Cyclohexylmethyl)-3-ethylphenol, which lacks the 5-position substitution .

Amino-Functionalized Cyclohexyl Derivatives

Compounds like 2-(ethylamino)-2-(3-hydroxyphenyl)-cyclohexanone () and 3-(2-cyclohexylamino-ethyl)-phenol () incorporate amino groups, enabling hydrogen bonding and charge interactions. For example:

- 3-(2-cyclohexylamino-ethyl)-phenol: The ethylamino linker may facilitate receptor binding, contrasting with the purely hydrophobic ethyl group in 2-(Cyclohexylmethyl)-3-ethylphenol .

Physicochemical and Pharmacokinetic Profiles

- Metabolic Stability : Cyclohexyl groups are less prone to oxidative metabolism than smaller alkyl chains (e.g., methyl or ethyl), as seen in CP 47,497 derivatives .

- Steric Effects : The 3-ethyl substituent may reduce enzymatic degradation compared to bulkier cyclized analogs (e.g., compounds 3, 5, 6 in ), which exhibit moderate IC50 increases due to conformational constraints .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.